Aureol

Description

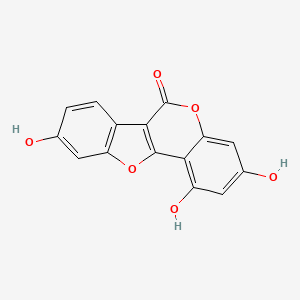

Structure

3D Structure

Properties

CAS No. |

88478-03-9 |

|---|---|

Molecular Formula |

C15H8O6 |

Molecular Weight |

284.22 g/mol |

IUPAC Name |

1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-14-12(8)15(19)21-11-5-7(17)3-9(18)13(11)14/h1-5,16-18H |

InChI Key |

WIRRQLQRDSREEG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O |

Other CAS No. |

88478-03-9 |

Synonyms |

aureol |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Aureol: A Technical Guide for Researchers

Introduction: The name "Aureol" is attributed to two structurally distinct natural products, a fact that necessitates careful differentiation in scientific discourse. The first is a sesquiterpenoid hydroquinone isolated from marine sponges, possessing a complex tetracyclic framework. The second is a coumestan, a type of flavonoid, found in various terrestrial plants. This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of both molecules, tailored for researchers, scientists, and drug development professionals.

Part 1: Sesquiterpenoid Aureol

The sesquiterpenoid Aureol is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, combining a terpenoid and a polyketide-derived moiety. First isolated from the marine sponge Smenospongia aurea, this molecule has attracted interest due to its unique structure and biological activity.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of sesquiterpenoid Aureol is characterized by a tetracyclic ring system. Its molecular formula is C₂₁H₃₀O₂.

Table 1: Physicochemical and Spectroscopic Data for Sesquiterpenoid Aureol

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₂ | |

| Molecular Weight | 314.47 g/mol | |

| Appearance | Colorless oil | |

| Optical Rotation ([α]D) | +4.4 (c 1, CHCl₃) | |

| High-Resolution MS (HRMS) | [M]⁺ m/z 314.2246 (Calculated for C₂₁H₃₀O₂) | |

| Key ¹H NMR Signals (CDCl₃, δ ppm) | 6.64 (1H, s), 6.59 (1H, s), 4.60 (1H, br s), 2.18 (3H, s), 1.25 (3H, s), 1.00 (3H, s), 0.91 (3H, s), 0.88 (3H, d, J=6.5 Hz) | |

| Key ¹³C NMR Signals (CDCl₃, δ ppm) | 148.1, 145.5, 134.8, 122.0, 117.0, 114.0, 78.5, 56.5, 50.1, 41.8, 39.8, 38.9, 33.6, 33.4, 29.8, 24.5, 22.0, 21.8, 20.4, 18.4, 16.2 | |

| Key IR Absorptions (cm⁻¹) | 3600 (O-H), 2950 (C-H), 1600, 1480 (aromatic C=C) | |

| Key MS Fragmentation Ions (m/z) | 314 (M⁺), 299, 201, 189, 175, 161 | [2][3] |

Experimental Protocols

A total synthesis of (+)-Aureol has been achieved from the commercially available starting material (+)-sclareolide in 12 steps. The key stages of this synthesis are outlined below.[2][4]

Experimental Workflow: Total Synthesis of (+)-Aureol

Caption: Key transformations in the total synthesis of (+)-Aureol.

Summary of Key Synthetic Steps:

-

Reduction of (+)-Sclareolide: (+)-Sclareolide is reduced using lithium aluminum hydride (LiAlH₄) to yield a diol intermediate.

-

Selective Protection: The primary alcohol of the diol is selectively protected as an acetate ester using acetic anhydride in pyridine.

-

Formation of Terminal Alkene: A Grieco-Sharpless elimination protocol is employed to generate a terminal alkene.

-

Oxidative Cleavage: The terminal alkene is subjected to oxidative cleavage to afford a key aldehyde intermediate.

-

Alkynylation: The aldehyde is converted to a terminal alkyne via a Seyferth-Gilbert homologation.

-

Enol Triflate Formation: A ruthenium-catalyzed hydrosilylation followed by triflation yields the corresponding enol triflate.

-

Suzuki Coupling: The enol triflate is coupled with a hydroquinone boronate derivative through a Suzuki coupling reaction.

-

Biomimetic Cycloetherification: The final step involves a biomimetic cycloetherification to furnish (+)-Aureol.[2][4]

Biological Activity and Signaling Pathways

Sesquiterpenoid Aureol has demonstrated cytotoxic activity against various human tumor cell lines.[1] While the specific signaling pathway for this aureol has not been fully elucidated, the mechanism of cytotoxicity for many structurally related sesquiterpene lactones involves the induction of apoptosis. This process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.

Proposed Cytotoxic Signaling Pathway of Sesquiterpenoid Aureol

Caption: Proposed apoptotic pathway induced by sesquiterpenoid Aureol.

Part 2: Coumestan Aureol

The coumestan Aureol is a polyphenolic compound belonging to the flavonoid family. Its systematic IUPAC name is 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one. This molecule is found in various plants, including those of the Flemingia genus.

Chemical Structure and Physicochemical Properties

The core structure of coumestan Aureol is a tetracyclic system derived from coumarin. Its molecular formula is C₁₅H₈O₆.

Table 2: Physicochemical and Spectroscopic Data for Coumestan Aureol

| Property | Value | Reference |

| Molecular Formula | C₁₅H₈O₆ | |

| Molecular Weight | 284.22 g/mol | |

| Appearance | White solid | |

| IUPAC Name | 1,3,9-trihydroxy-[4]benzofuro[3,2-c]chromen-6-one | |

| High-Resolution MS (HRMS) | [M+H]⁺ m/z 285.0399 (Calculated for C₁₅H₉O₆⁺) | |

| Key ¹H NMR Signals (DMSO-d₆, δ ppm) | 10.85 (1H, s, OH), 9.65 (1H, s, OH), 9.50 (1H, s, OH), 7.85 (1H, d, J=8.5 Hz), 7.17 (1H, d, J=2.2 Hz), 6.95 (1H, dd, J=8.5, 2.2 Hz), 6.93 (1H, d, J=2.0 Hz), 6.91 (1H, d, J=2.0 Hz) | [5] |

| Key ¹³C NMR Signals (DMSO-d₆, δ ppm) | 161.0, 158.0, 157.5, 156.5, 154.5, 145.0, 122.5, 115.0, 113.5, 112.0, 105.0, 103.0, 98.5, 94.0 | [5] |

| Key IR Absorptions (cm⁻¹) | 3400-3200 (O-H), 1710 (C=O, lactone), 1620, 1580 (aromatic C=C) | |

| Key MS Fragmentation Ions (m/z) | 284 (M⁺), 256 ([M-CO]⁺), 228 ([M-2CO]⁺), 199 |

Experimental Protocols

A total synthesis of coumestan Aureol has been reported, with a key step involving a Perkin condensation followed by a copper-catalyzed cyclization.[6][7]

Experimental Workflow: Total Synthesis of Coumestan Aureol

Caption: Key steps in the total synthesis of coumestan Aureol.

Summary of Key Synthetic Steps:

-

Perkin Condensation: 2-Bromo-4-hydroxylphenylacetic acid is condensed with an appropriately substituted o-hydroxybenzaldehyde (in this case, 2,4,6-trihydroxybenzaldehyde) using acetic anhydride and a base like triethylamine to form a 2'-bromo-3-arylcoumarin intermediate.

-

Copper-Catalyzed Cyclization: The coumarin intermediate undergoes a copper-catalyzed consecutive hydroxylation and aerobic oxidative coupling reaction under microwave irradiation to yield the final product, Aureol.[6][7]

Biological Activity and Signaling Pathways

Coumestan Aureol is classified as a phytoestrogen due to its structural similarity to estradiol, which allows it to bind to and modulate the activity of estrogen receptors (ERα and ERβ).[8] This interaction can lead to both estrogenic and anti-estrogenic effects, depending on the target tissue and the local hormonal environment.

Estrogen Receptor Signaling Pathway Modulated by Coumestan Aureol

Caption: Genomic signaling pathway of coumestan Aureol via estrogen receptors.

The two distinct molecular entities named Aureol, a sesquiterpenoid and a coumestan, offer intriguing prospects for further research in medicinal chemistry and drug discovery. The complex architecture of the sesquiterpenoid Aureol presents a challenging synthetic target and a potential source of novel cytotoxic agents. The coumestan Aureol, with its well-defined phytoestrogenic activity, serves as a valuable tool for studying estrogen receptor modulation and its implications in various physiological and pathological processes. This guide provides a foundational understanding of the chemical and biological aspects of both molecules, intended to facilitate future investigations in these areas.

References

- 1. Isolation of aureol from Smenospongia sp. and cytotoxic activity of some aureol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of (+)-aureol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectral Data of Two New Asymmetric Sesquiterpene Alcohols: (14R)-β-Oplopenol and (14S)-β-Oplopenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Coumestrol and Aureol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Aureol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aureol is a naturally occurring tetracyclic meroterpenoid first isolated from the marine sponge Smenospongia aurea.[1][2] Structurally, it is a member of the coumestan class of organic compounds.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic effects against various cancer cell lines and promising antiviral properties, notably against the influenza A virus.[3][4][5] This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological activities of aureol, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for its isolation and synthesis are provided, along with a summary of its quantitative biological data. Furthermore, this guide presents hypothesized signaling pathways for its cytotoxic and antiviral mechanisms of action, based on the activities of structurally related compounds.

Discovery and Origin

Aureol was first discovered as a secondary metabolite of the marine sponge Smenospongia aurea, a species found in the Caribbean.[1][2] It has also been isolated from other Smenospongia species.[3][4] Marine sponges are well-documented sources of a diverse array of bioactive natural products, many of which are believed to be produced by symbiotic microorganisms.[6] The biosynthesis of aureol is thought to involve the combination of a sesquiterpenoid precursor with a hydroquinone moiety.[7]

Chemical Properties

-

Chemical Formula: C₂₁H₂₈O₃

-

Molecular Weight: 328.45 g/mol

-

Class: Meroterpenoid, Coumestan

-

Structure: A tetracyclic system composed of a decalin ring fused to a chromene moiety.

Biological Activity and Quantitative Data

Aureol has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The available quantitative data, primarily half-maximal inhibitory concentrations (IC₅₀), are summarized in the tables below.

Table 1: Cytotoxic Activity of Aureol

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| Hepa59T/VGH | Hepatocellular Carcinoma | 5.77 | [4] |

| KB | Oral Carcinoma | 4.94 | [4] |

| Hela | Cervical Cancer | 7.65 | [4] |

Table 2: Cytotoxic Activity of Aureol Derivatives

Note: The following data pertains to synthetic derivatives of aureol, where the core structure has been modified.

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| 5'-O-methyl-aureol | Hepa59T/VGH | Hepatocellular Carcinoma | >10 | [3] |

| 5'-O-acetyl-aureol | Hepa59T/VGH | Hepatocellular Carcinoma | 8.23 | [3] |

| 5'-O-benzoyl-aureol | Hepa59T/VGH | Hepatocellular Carcinoma | 6.12 | [3] |

| Aureol-N,N-dimethylthiocarbamate | Hepa59T/VGH | Hepatocellular Carcinoma | 3.45 | [3] |

| 5'-O-methyl-aureol | KB | Oral Carcinoma | >10 | [3] |

| 5'-O-acetyl-aureol | KB | Oral Carcinoma | 7.54 | [3] |

| 5'-O-benzoyl-aureol | KB | Oral Carcinoma | 5.88 | [3] |

| Aureol-N,N-dimethylthiocarbamate | KB | Oral Carcinoma | 2.98 | [3] |

| 5'-O-methyl-aureol | Hela | Cervical Cancer | >10 | [3] |

| 5'-O-acetyl-aureol | Hela | Cervical Cancer | 9.01 | [3] |

| 5'-O-benzoyl-aureol | Hela | Cervical Cancer | 7.21 | [3] |

| Aureol-N,N-dimethylthiocarbamate | Hela | Cervical Cancer | 4.13 | [3] |

Experimental Protocols

Isolation of Aureol from Smenospongia aurea

The following protocol is a generalized procedure based on methods for isolating secondary metabolites from Smenospongia species.[8]

-

Extraction:

-

Collect fresh specimens of Smenospongia aurea and immediately freeze them at -20°C.

-

Cut the frozen sponge material into small pieces and homogenize in a blender with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Filter the homogenate and repeat the extraction process three times.

-

Combine the filtrates and partition the extract between ethyl acetate (EtOAc) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude extract.

-

-

Chromatographic Fractionation:

-

Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute the column with a stepwise gradient of n-hexane and EtOAc (e.g., 100:0, 90:10, 80:20, etc.).

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles.

-

-

Purification:

-

Subject the aureol-containing fractions to further purification using column chromatography on silica gel with a more gradual gradient of n-hexane/EtOAc.

-

Perform final purification by high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using an isocratic or gradient elution with a suitable solvent system (e.g., MeOH/water or acetonitrile/water) to yield pure aureol.

-

Characterize the purified aureol using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Total Synthesis of (±)-Aureol

The following is a summary of a reported total synthesis of (±)-aureol, which can be adapted for laboratory execution.[9]

-

Starting Material: (±)-Albicanol.

-

Step 1: Oxidation. Perform Dess-Martin periodinane oxidation of (±)-albicanol to afford (±)-albicanal.

-

Step 2: C-C Bond Formation. Couple (±)-albicanal with a lithiated arene unit (e.g., 1-bromo-2,5-dimethoxybenzene treated with n-butyllithium) to form a secondary alcohol.

-

Step 3: Rearrangement. Induce a biogenetic-type rearrangement of the secondary alcohol using a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) to yield the tetracyclic core.

-

Step 4: Demethylation. Demethylate the methoxy groups on the aromatic ring using a reagent like boron tribromide (BBr₃).

-

Step 5: Cyclization. Perform an acid-catalyzed cyclization of the resulting phenolic compound to form the chromene ring, yielding (±)-aureol.

-

Purification: Purify the final product using column chromatography.

Mechanism of Action and Signaling Pathways (Hypothesized)

Direct experimental evidence elucidating the specific signaling pathways modulated by aureol is currently lacking in the scientific literature. However, based on the known mechanisms of other cytotoxic meroterpenoids, a plausible mechanism of action can be hypothesized.[10][11]

Hypothesized Cytotoxic Mechanism of Action

It is proposed that aureol's cytotoxic activity is mediated through the induction of apoptosis. This may involve the intrinsic (mitochondrial) pathway, a common mechanism for many natural product-based anticancer agents.

Caption: Hypothesized cytotoxic signaling pathway of aureol.

This proposed pathway suggests that aureol induces mitochondrial stress, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in the release of cytochrome c, which triggers the formation of the apoptosome and the subsequent activation of caspase-3, a key executioner of apoptosis. Additionally, aureol may modulate other signaling pathways, such as the MAPK and NF-κB pathways, which are known to be involved in the regulation of apoptosis in response to cellular stress.

Hypothesized Antiviral Mechanism of Action

The precise antiviral mechanism of aureol is also not yet fully understood. A general workflow for the potential antiviral action of a compound like aureol is presented below. It is plausible that aureol interferes with key stages of the viral life cycle, such as entry into the host cell or replication of the viral genome.

Caption: General workflow of potential antiviral action of aureol.

Conclusion and Future Directions

Aureol, a marine-derived meroterpenoid, presents a promising scaffold for the development of novel anticancer and antiviral therapeutics. Its potent cytotoxic activity against various cancer cell lines warrants further investigation into its precise mechanism of action and its efficacy in in vivo models. The elucidation of the specific signaling pathways modulated by aureol is a critical next step and will be instrumental in optimizing its therapeutic potential and identifying potential biomarkers for patient stratification. Furthermore, a more detailed characterization of its antiviral activity and the identification of its viral targets are necessary to advance its development as an anti-influenza agent. The total synthesis of aureol provides a scalable route for producing the compound and its analogs for further biological evaluation and structure-activity relationship studies. Continued research into this fascinating marine natural product holds significant promise for the discovery of new and effective treatments for cancer and viral infections.

References

- 1. Aureol | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Isolation of aureol from Smenospongia sp. and cytotoxic activity of some aureol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Avarol, a cytostatically active compound from the marine sponge Dysidea avara - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchopenworld.com [researchopenworld.com]

- 11. researchopenworld.com [researchopenworld.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Aureol in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureol, a tetracyclic meroterpenoid isolated from marine sponges of the genus Smenospongia, has garnered significant interest due to its unique chemical architecture and promising biological activities, including anti-influenza A virus activity and selective cytotoxicity against human tumor cells.[1] Despite its potential as a therapeutic lead, the biosynthetic pathway of aureol within its marine sponge host remains enigmatic. Direct enzymatic and genetic studies are currently unavailable. This technical guide synthesizes the current understanding of aureol's formation, drawing heavily on bioinspired and biomimetic total synthesis efforts that provide a logical framework for its natural genesis. We present a detailed proposed biosynthetic pathway, supported by mechanistic insights from synthetic chemistry, and contextualize it within the broader landscape of meroterpenoid biosynthesis in marine invertebrates. Furthermore, this guide provides comprehensive experimental protocols for future research endeavors aimed at elucidating the enzymatic machinery and genetic underpinnings of aureol biosynthesis, paving the way for potential biotechnological production and the discovery of novel biocatalysts.

Introduction: The Enigma of Aureol

Marine sponges are prolific producers of a vast array of structurally diverse and biologically active natural products.[2] Among these, meroterpenoids, which are hybrid molecules derived from both terpenoid and polyketide or other aromatic precursors, represent a significant class of compounds with notable pharmacological potential. Aureol, first isolated from the Caribbean sponge Smenospongia aurea, is a prime example of such a molecule, featuring a complex tetracyclic scaffold that fuses a drimane-type sesquiterpenoid unit with a hydroquinone moiety.[1] The intricate structure and potent bioactivities of aureol have made it a compelling target for synthetic chemists. Several successful total syntheses have been reported, some of which are described as "bioinspired" or "biomimetic," suggesting that the synthetic routes may mimic the key transformations occurring in nature.[3][4][5]

While the sponge animal itself, and not just its microbial symbionts, has been shown to be capable of producing terpenoids, the specific enzymes and genes responsible for aureol biosynthesis have yet to be identified.[6] Understanding this pathway is not only of fundamental scientific interest but also holds significant implications for the sustainable production of aureol and its analogs for drug development, circumventing the challenges associated with supply from natural sources.

Proposed Biosynthetic Pathway of Aureol

Based on the principles of terpenoid biosynthesis and insights from biomimetic total syntheses, a plausible biosynthetic pathway for aureol can be postulated. The pathway likely commences from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), and a hydroquinone moiety, likely derived from the shikimate pathway.

The key stages of the proposed pathway are:

-

Cyclization of Farnesyl Pyrophosphate (FPP): The biosynthesis is initiated by a terpene cyclase (TC), a class of enzymes known to catalyze complex cyclization and rearrangement reactions of isoprenoid pyrophosphates.[7] The enzyme would catalyze the ionization of FPP to generate a farnesyl carbocation, which then undergoes a series of cyclizations to form a bicyclic drimane-type carbocation.

-

Carbocation Rearrangement: A critical step, supported by biomimetic syntheses, involves a cascade of 1,2-hydride and 1,2-methyl shifts within the drimane carbocation intermediate.[3][4] This rearrangement is likely guided by the specific topology of the terpene cyclase active site and leads to the characteristic carbon skeleton of the sesquiterpenoid portion of aureol.

-

Alkylation of Hydroquinone: The rearranged drimane carbocation is then proposed to act as an electrophile, alkylating a hydroquinone molecule. The precise timing and mechanism of this step, whether it occurs before or after the final cyclization of the terpene moiety, remains to be elucidated.

-

Oxidative Cycloetherification: The final key transformation is an oxidative cyclization to form the benzofuran ring system of aureol. This step is likely catalyzed by a cytochrome P450 monooxygenase or a similar oxidase, which would activate a hydroxyl group on the hydroquinone ring for nucleophilic attack on the terpene framework, leading to the formation of the characteristic tetracyclic core of aureol.

Evidence from Biomimetic Total Synthesis

While direct biochemical evidence for the biosynthesis of aureol is lacking, several total syntheses have employed "bioinspired" or "biomimetic" strategies that lend significant credence to the proposed pathway. These synthetic routes often feature a key step that mimics the postulated carbocation-mediated rearrangement and cyclization cascade.

| Synthetic Study | Key Bioinspired Step | Starting Material | Overall Yield | Reference |

| K. W. Kuan et al. (2012) | 1,2-hydride and methyl shifts, biomimetic cycloetherification | (+)-Sclareolide | 6% (12 steps) | [1][3] |

| A. Rosales et al. (2015) | Rearrangement involving 1,2-hydride and 1,2-methyl shifts | (±)-Albicanol | 28% (7 steps) | [4] |

| A. M. Montaña et al. (2015) | Biosynthetically inspired sequence of 1,2-hydride and methyl shifts | Epoxyfarnesol | 14% (8 steps) | [5] |

These synthetic achievements demonstrate the chemical feasibility of the proposed biosynthetic transformations and strongly suggest that a similar cascade of reactions is orchestrated by enzymes within the marine sponge.

Experimental Protocols for Elucidating Aureol Biosynthesis

To definitively unravel the biosynthesis of aureol, a multi-pronged approach employing techniques from biochemistry, molecular biology, and analytical chemistry will be required. The following section outlines detailed experimental protocols that can be adapted for this purpose.

Precursor Feeding Studies with Labeled Substrates

Precursor feeding studies are a classical method to trace the metabolic fate of small molecules within an organism. By supplying isotopically labeled precursors to the sponge, it is possible to determine if they are incorporated into the final natural product.

Protocol: ¹³C-Acetate Feeding

-

Sponge Collection and Acclimatization:

-

Collect specimens of Smenospongia aurea and acclimatize them in a controlled aquarium system with flowing seawater that mimics their natural environment.

-

Maintain the sponges for a period of 24-48 hours to allow them to recover from the stress of collection.

-

-

Preparation of Labeled Precursor:

-

Prepare a stock solution of [1-¹³C]- or [2-¹³C]-sodium acetate in sterile seawater. The final concentration in the incubation chamber should be determined empirically but typically ranges from 1-5 mM.

-

-

Incubation:

-

Place individual sponge explants into separate incubation chambers containing filtered, sterile seawater.

-

Add the ¹³C-labeled acetate solution to the experimental chambers. As a control, incubate parallel sponge explants with unlabeled sodium acetate.

-

Incubate for a period of 24-72 hours, ensuring gentle water circulation.

-

-

Extraction and Isolation of Aureol:

-

After incubation, remove the sponge tissue, rinse with fresh seawater, and immediately freeze in liquid nitrogen.

-

Lyophilize the frozen tissue and then extract with an appropriate organic solvent (e.g., methanol/dichloromethane mixture).

-

Fractionate the crude extract using chromatographic techniques (e.g., silica gel column chromatography followed by reversed-phase HPLC) to isolate pure aureol.

-

-

Analysis by Mass Spectrometry and NMR:

-

Analyze the purified aureol by high-resolution mass spectrometry to detect the incorporation of ¹³C atoms by observing an increase in the molecular weight.

-

Perform ¹³C NMR spectroscopy on the labeled aureol. The positions and intensities of the enriched signals will reveal the specific carbon atoms derived from the acetate precursor, providing insights into the assembly of the terpenoid backbone.

-

Enzyme Assays for Terpene Cyclase Activity

Identifying and characterizing the terpene cyclase responsible for the initial cyclization of FPP is a crucial step. This can be achieved by performing in vitro assays with sponge cell-free extracts or purified enzymes.

Protocol: Terpene Cyclase Assay

-

Preparation of Cell-Free Extract:

-

Homogenize fresh or frozen sponge tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors and DTT) on ice.

-

Centrifuge the homogenate at low speed to remove cellular debris, followed by a high-speed centrifugation (e.g., 100,000 x g) to pellet membranes and obtain a cytosolic fraction (S100).

-

-

Enzyme Assay:

-

Set up the reaction mixture containing the cell-free extract, FPP as the substrate, and a divalent metal cofactor (typically Mg²⁺ or Mn²⁺) in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 25-30 °C) for a defined period (e.g., 1-4 hours).

-

Include control reactions without the enzyme extract or without the substrate.

-

-

Product Extraction and Analysis:

-

Terminate the reaction by adding a water-immiscible organic solvent (e.g., hexane or ethyl acetate).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify any new terpene products formed. Comparison of the mass spectra with libraries of known terpenes can help in identifying the cyclized product.

-

Gene Mining and Heterologous Expression

Once terpene cyclase activity is detected, the next step is to identify the gene encoding the enzyme. This can be accomplished through transcriptomic sequencing and bioinformatics analysis.

Protocol: Gene Discovery and Functional Characterization

-

Transcriptome Sequencing:

-

Extract total RNA from the sponge tissue and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.

-

Assemble the transcriptome data to obtain full-length transcripts.

-

-

Bioinformatic Analysis:

-

Use bioinformatics tools such as BLAST and HMMER to search the assembled transcriptome for sequences with homology to known terpene cyclases. Conserved motifs such as the DDxxD and NSE/DTE motifs can be used as search queries.

-

-

Gene Cloning and Heterologous Expression:

-

Design primers based on the candidate terpene cyclase sequences and amplify the full-length gene from sponge cDNA.

-

Clone the amplified gene into an expression vector suitable for a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

-

Express the recombinant protein in the heterologous host and purify it using affinity chromatography.

-

-

In Vitro Characterization of the Recombinant Enzyme:

-

Perform enzyme assays with the purified recombinant terpene cyclase and FPP as the substrate, as described in Protocol 4.2.

-

Analyze the product profile by GC-MS and NMR to confirm the identity of the cyclized product and determine the enzyme's function.

-

Future Outlook and Conclusion

The biosynthesis of aureol in marine sponges represents a fascinating and unexplored area of natural product chemistry. The proposed pathway, strongly supported by biomimetic total syntheses, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to identify and characterize the enzymes and genes involved in this intricate biosynthetic process.

Elucidating the biosynthesis of aureol will not only provide fundamental insights into the metabolic capabilities of marine sponges but also open up new avenues for the biotechnological production of this and other valuable meroterpenoids. The discovery of novel terpene cyclases and other biosynthetic enzymes from Smenospongia could also provide powerful new tools for synthetic biology and the chemoenzymatic synthesis of complex molecules. The journey to fully understand the biosynthesis of aureol is challenging, but the potential rewards for science and medicine are substantial.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dynamic behavior of rearranging carbocations – implications for terpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unifying the Synthesis of a Whole Family of Marine Meroterpenoids through a Biosynthetically Inspired Sequence of 1,2-Hydride and Methyl Shifts as Key Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Aureol

Disclaimer: The name "Aureol" can refer to at least two distinct chemical compounds. This guide focuses on the tetracyclic meroterpenoid (Molecular Formula: C21H30O2) isolated from the marine sponge Smenospongia aurea. A different compound, a coumestan (Molecular Formula: C15H8O6), is also referred to as Aureol in chemical databases.

Introduction

Aureol is a tetracyclic meroterpenoid natural product first isolated from the Caribbean sponge Smenospongia aurea.[1] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, typically from both terpenoid and polyketide precursors.[2] Aureol and related compounds have garnered significant interest from the scientific community due to their unique molecular architecture and promising biological activities.[1][3] This document provides a comprehensive overview of the physical and chemical properties of the meroterpenoid Aureol, its synthesis, and its biological activities, intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C21H30O2 | [1] |

| Molecular Weight | 314.46 g/mol | [1] |

| Appearance | Not Reported | |

| Solubility | Soluble in organic solvents such as ethyl acetate and methanol. | [3] |

| Optical Rotation | Not Reported |

Spectroscopic Data:

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.63 (1H, d, J=8.4 Hz), 6.58 (1H, d, J=8.4 Hz), 4.60 (1H, br s), 2.18 (3H, s), 2.16 (3H, s), 1.25 (3H, s), 0.91 (3H, s), 0.89 (3H, d, J=6.8 Hz), 0.80 (3H, s) | [1] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 149.9, 147.6, 130.2, 122.1, 118.9, 115.6, 78.9, 56.4, 50.2, 42.1, 41.8, 39.8, 37.5, 33.5, 33.4, 28.0, 24.5, 22.8, 21.8, 20.6, 15.7 | [1] |

| Mass Spectrometry (MS) | m/z: 314 [M]⁺ | [1] |

Experimental Protocols

Isolation of Aureol from Smenospongia sp.

The following is a general procedure for the isolation of Aureol based on a published method.[3]

Workflow for the Isolation of Aureol

Caption: Workflow for the isolation of Aureol from Smenospongia sp.

Methodology:

-

Extraction: The sponge material (Smenospongia sp.) is collected and lyophilized. The dried material is then extracted with a non-polar solvent system, such as a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH), to yield a crude extract.[3]

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. The resulting fractions are then subjected to column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane/ethyl acetate).

-

Purification: Fractions containing Aureol, as identified by thin-layer chromatography (TLC), are pooled and further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

Total Synthesis of (±)-Aureol

Several total syntheses of Aureol have been reported. A concise route starting from (±)-albicanol is described below.[1]

Retrosynthetic Analysis of (±)-Aureol

Caption: Retrosynthetic analysis of (±)-Aureol.

Key Synthetic Steps:

-

Oxidation: (±)-Albicanol is oxidized to (±)-albicanal using a mild oxidizing agent like Dess-Martin periodinane.[1]

-

Carbon-Carbon Bond Formation: The resulting aldehyde, (±)-albicanal, is coupled with a lithiated arene unit to form a key intermediate.[1]

-

Biomimetic Rearrangement: This intermediate undergoes a biomimetic rearrangement involving 1,2-hydride and 1,2-methyl shifts, promoted by a Lewis acid such as BF₃·Et₂O, to form the tetracyclic core of Aureol.[1]

-

Demethylation and Cyclization: The final steps involve demethylation of the aromatic ring followed by an acid-catalyzed cyclization to yield (±)-Aureol.[1]

Biological Activity and Signaling Pathways

Aureol has been reported to exhibit several biological activities, including cytotoxicity against various cancer cell lines and anti-influenza-A virus activity.[1] While the specific signaling pathways modulated by Aureol have not been fully elucidated, the activities of other meroterpenoids provide insights into its potential mechanisms of action.[4]

Cytotoxic Activity

Aureol has demonstrated selective cytotoxicity against human tumor cells, including colon adenocarcinoma HT-29 and non-small cell lung cancer A549 cells.[1] Many meroterpenoids exert their cytotoxic effects by inducing cell cycle arrest and apoptosis.[4] This is often achieved through the modulation of key signaling pathways such as the MAPK/ERK, JNK, and PI3K/Akt pathways.[4]

Hypothetical Signaling Pathway for Aureol-Induced Cytotoxicity

Caption: Hypothetical signaling pathway for Aureol-induced cytotoxicity.

Anti-influenza-A Virus Activity

The anti-influenza-A virus activity of Aureol is another significant biological property.[1] The antiviral mechanism of many natural products involves the inhibition of viral replication and the modulation of the host's immune response.[5] This can occur through the inhibition of signaling pathways that are crucial for the virus life cycle, such as the TLR4, MAPK, and NF-κB pathways, which are involved in the inflammatory response to viral infection.[5]

Hypothetical Signaling Pathway for the Anti-Influenza Activity of Aureol

Caption: Hypothetical signaling pathway for the anti-influenza activity of Aureol.

Conclusion

The marine meroterpenoid Aureol is a structurally complex natural product with significant biological activities. This guide has summarized its key physical and chemical properties, outlined protocols for its isolation and synthesis, and discussed its potential mechanisms of action based on its cytotoxic and antiviral effects. Further research is warranted to fully elucidate the signaling pathways modulated by Aureol, which could pave the way for its development as a therapeutic agent.

References

- 1. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activities of Meroterpenoids Isolated from the Brown Alga Cystoseira usneoides against the Human Colon Cancer Cells HT-29 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-influenza A virus activity of rhein through regulating oxidative stress, TLR4, Akt, MAPK, and NF-κB signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Potential Mechanism of Action of Aureol: An In-depth Technical Guide

Disclaimer: As of the compilation of this guide, specific preliminary studies on the mechanism of action of the compound Aureol (CAS 88478-03-9) are not available in the public domain. Aureol is classified as a coumestan, a type of flavonoid.[1][2] Given the lack of direct research on Aureol, this technical guide will focus on the well-characterized mechanism of action of the aureolic acid class of antibiotics . This class of natural products, which includes compounds like Mithramycin (Plicamycin), Chromomycin A3, and Olivomycin A, shares structural similarities and a common mode of action that could serve as a preliminary model for investigating Aureol.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals as a foundational resource for hypothesis generation and experimental design.

Core Mechanism of Action: DNA Minor Groove Binding

The primary mechanism of action for aureolic acid antibiotics is their ability to bind non-covalently to the minor groove of double-stranded DNA.[3][6] This interaction is highly specific for guanine-cytosine (G-C) rich sequences.[7][8] The binding is further stabilized by the formation of a dimer that is coordinated by a divalent cation, typically Mg2+.[7][9] This binding event physically obstructs the DNA template, thereby inhibiting crucial cellular processes.

Key Molecular Events:

-

Inhibition of Transcription: By occupying the minor groove, the drug-DNA complex prevents the binding of transcription factors and RNA polymerase to promoter regions, leading to a potent inhibition of RNA synthesis.[10][11][12] This is particularly effective for genes with GC-rich promoters, such as those regulated by the Sp1 transcription factor.[9][13]

-

Inhibition of DNA Replication: The presence of the bulky drug molecule in the minor groove can also interfere with the process of DNA replication.[7][14]

Downstream Cellular Effects

The inhibition of transcription and DNA replication by aureolic acids triggers a cascade of downstream cellular events, culminating in anti-proliferative and cytotoxic effects.

Induction of Apoptosis

Aureolic acid antibiotics have been shown to induce apoptosis in various cancer cell lines.[7][15] The mechanisms involved include:

-

Modulation of Apoptotic Proteins: Downregulation of anti-apoptotic proteins such as FLIP, Mcl-1, and XIAP has been observed.[7] In some contexts, these drugs can sensitize tumor cells to apoptosis induced by other agents like tumor necrosis factor (TNF).[6]

-

Caspase Activation: The apoptotic cascade is often mediated through the activation of caspases, including caspase-8, -9, and -3.[7]

-

p53-Dependent Mechanisms: In cells with wild-type p53, apoptosis can be mediated through the intrinsic pathway, involving the upregulation of Puma and Bak.[15][16]

Cell Cycle Arrest

Treatment with aureolic acid antibiotics can lead to cell cycle arrest, primarily in the S-phase, which is consistent with the inhibition of DNA replication.[7]

Anti-Metastatic and Anti-Angiogenic Effects

By inhibiting the transcription of specific genes, aureolic acids can also exert anti-metastatic and anti-angiogenic effects. This includes the downregulation of genes involved in cell migration and the formation of new blood vessels.[9][15]

Quantitative Data Summary

The following tables summarize quantitative data from studies on representative aureolic acid antibiotics.

Table 1: In Vitro Cytotoxicity of Aureolic Acid Analogs

| Compound | Cell Line | Assay | IC50 | Reference |

| Chromomycin A3 | KKU-213 (Cholangiocarcinoma) | Proliferation Assay | 22.48 nM (24h) | [7] |

| Chromomycin A3 | KKU-055 (Cholangiocarcinoma) | Proliferation Assay | 21.14 nM (24h) | [7] |

| Chromomycin A3 | KKU-100 (Cholangiocarcinoma) | Proliferation Assay | 30.52 nM (24h) | [7] |

| Metathramycin | HCT-116 (Colon Carcinoma) | Cytotoxicity Assay | 14.6 nM | [17] |

Table 2: Antibacterial Activity of an Aureolic Acid Analog

| Compound | Bacterial Strain | Assay | MIC | Reference |

| Compound 5 (Aureolic Acid) | Bacillus subtilis E168 | Minimum Inhibitory Concentration | 2 µg/mL | [17] |

| Mithramycin A | Bacillus subtilis E168 | Minimum Inhibitory Concentration | 0.004 µg/mL | [17] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are representative protocols for studying the mechanism of action of DNA-binding agents like aureolic acids.

DNA Binding Assays

Objective: To determine the affinity and sequence specificity of the compound's interaction with DNA.

Methods:

-

UV-Visible and Fluorescence Spectroscopy: These techniques are used to monitor changes in the spectral properties of the drug upon binding to DNA, allowing for the calculation of binding constants.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can reveal conformational changes in DNA upon drug binding.

-

Thermal Melting (Tm) Curves: The stabilization of the DNA duplex by a binding ligand results in an increase in the melting temperature, which can be measured by monitoring UV absorbance at 260 nm as a function of temperature.

-

DNase I Footprinting: This method identifies the specific DNA sequence where a compound binds by protecting it from cleavage by DNase I.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.

Cellular Assays

Objective: To evaluate the biological effects of the compound on cultured cells.

-

Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining, Caspase Activity Assays): Flow cytometry or fluorescence microscopy is used to quantify the percentage of apoptotic cells and measure the activity of key apoptotic enzymes.

-

Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Western Blotting: This technique is used to measure the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Promoter-Luciferase Reporter Assays: These assays are used to assess the effect of the compound on the transcriptional activity of specific gene promoters.[18]

In Vivo Models

Objective: To assess the anti-tumor efficacy and toxicity of the compound in a living organism.

-

Xenograft Models: Human tumor cells are implanted into immunocompromised mice, which are then treated with the compound to evaluate its effect on tumor growth.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of Aureolic Acid Antibiotics

Caption: Proposed signaling pathway for aureolic acid antibiotics.

Experimental Workflow for Investigating a Novel DNA-Binding Agent

Caption: General experimental workflow for a novel DNA-binding agent.

References

- 1. Showing Compound Aureol (FDB017078) - FooDB [foodb.ca]

- 2. Aureol | C15H8O6 | CID 5491648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The aureolic acid family of antitumor compounds: structure, mode of action, biosynthesis, and novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Facebook [cancer.gov]

- 9. Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plicamycin - Wikipedia [en.wikipedia.org]

- 11. Mithramycin | C52H76O24 | CID 163659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Mithramycin and its analogs: Molecular features and antitumor action [pubmed.ncbi.nlm.nih.gov]

- 14. Chromomycin A3 | Cell Signaling Technology [cellsignal.com]

- 15. Olivomycin A Targets Epithelial–Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells [mdpi.com]

- 16. Olivomycin A Targets Epithelial-Mesenchymal Transition, Apoptosis, and Mitochondrial Quality Control in Renal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metathramycin, a new bioactive aureolic acid discovered by heterologous expression of a metagenome derived biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Quantitative Assay to Study Protein:DNA Interactions, Discover Transcriptional Regulators of Gene Expression, and Identify Novel Anti-tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of the Biological Activity of Aureol: A Technical Guide for Drug Discovery Professionals

Abstract

Aureol, a sesquiterpene isolated from the marine sponge Smenospongia sp., represents a promising scaffold for therapeutic agent development.[1] This technical guide outlines a comprehensive initial screening workflow to evaluate the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties of Aureol. Detailed experimental protocols, data presentation standards, and visualizations of key processes are provided to support researchers in the preliminary assessment of this marine natural product. While extensive quantitative data for Aureol is still emerging, this document consolidates available information and proposes standardized assays for a thorough initial biological evaluation.

Introduction

Marine sponges of the genus Smenospongia are a rich source of bioactive secondary metabolites, including a variety of terpenoids.[2] Among these is Aureol, a sesquiterpene hydroquinone whose unique chemical structure makes it a compelling candidate for drug discovery.[3] Preliminary studies have initiated the exploration of its biological activities, with initial reports focusing on its cytotoxic potential against several human cancer cell lines.[1] Furthermore, related sesquiterpenoids from marine sponges have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant activities, providing a strong rationale for a multi-faceted screening approach for Aureol.[4][5][6]

This guide provides a framework for the initial biological screening of Aureol, detailing the requisite experimental methodologies and data presentation formats essential for a preliminary assessment of its therapeutic potential.

Cytotoxicity Screening

The initial evaluation of a novel compound's anticancer potential involves screening for cytotoxicity against a panel of human cancer cell lines. Aureol has been previously evaluated against Hepa59T/VGH (human hepatocellular carcinoma), KB (human oral carcinoma), and HeLa (human cervical cancer) cell lines.[1]

Table 1: Cytotoxicity of Aureol and its Derivatives

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Aureol | Hepa59T/VGH | Hepatocellular Carcinoma | Data not available | Doxorubicin | Insert Data |

| KB | Oral Carcinoma | Data not available | Doxorubicin | Insert Data | |

| HeLa | Cervical Cancer | Data not available | Doxorubicin | Insert Data | |

| 5'-O-methyl-aureol | HeLa | Cervical Cancer | Data not available | Doxorubicin | Insert Data |

| 5'-O-acetyl-aureol | HeLa | Cervical Cancer | Data not available | Doxorubicin | Insert Data |

| Smenospongine | 39 human cancer cell lines | Various | Mean Log GI₅₀ = -5.55 | - | - |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Aureol in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC₅₀ value.

Antimicrobial Screening

Marine natural products are a prominent source of novel antimicrobial agents. Given that other metabolites from Smenospongia have shown antimicrobial properties, an initial screening of Aureol against a panel of pathogenic bacteria and fungi is warranted.

Table 2: Antimicrobial Activity of Aureol

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Test Organism | Type | Aureol MIC (µg/mL) | Positive Control | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Insert Data | Vancomycin | Insert Data |

| Bacillus subtilis | Gram-positive Bacteria | Insert Data | Vancomycin | Insert Data |

| Escherichia coli | Gram-negative Bacteria | Insert Data | Gentamicin | Insert Data |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Insert Data | Gentamicin | Insert Data |

| Candida albicans | Fungi | Insert Data | Amphotericin B | Insert Data |

Experimental Protocol: Broth Microdilution MIC Assay

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of Aureol in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: Inoculate the wells with the microbial suspension and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of Aureol at which there is no visible growth (turbidity). A viability indicator like resazurin can be used for a colorimetric readout.

Antioxidant Activity Screening

Aureol's hydroquinone moiety suggests potential antioxidant activity. Initial screening has confirmed this potential.

Table 3: Antioxidant Capacity of Aureol

The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to measure the antioxidant capacity of a substance.

| Assay | Method | Result | Reference Compound | Result |

| ORAC | Fluorescence | 0.29 | Trolox | 1.0 |

Result for Aureol is presented as an ORAC value relative to Trolox.[5]

Experimental Protocol: ORAC Assay

-

Reagent Preparation: Prepare solutions of the fluorescent probe (fluorescein), a free radical initiator (AAPH), and the test compound (Aureol) in a suitable buffer.

-

Assay Setup: In a 96-well black microplate, add the fluorescein solution, followed by the Aureol solution at various concentrations. Include a blank (buffer), a positive control (Trolox), and the sample wells.

-

Initiation and Measurement: Initiate the reaction by adding the AAPH solution. Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.

Anti-inflammatory Screening

Sesquiterpenes are a class of natural products known to possess anti-inflammatory properties.[7] Therefore, an initial assessment of Aureol's anti-inflammatory potential is a logical step.

Table 4: Anti-inflammatory Activity of Aureol

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for assessing anti-inflammatory activity.

| Cell Line | Stimulant | Parameter Measured | Aureol IC₅₀ (µM) | Positive Control | IC₅₀ (µM) |

| RAW 264.7 | LPS | Nitric Oxide (NO) Production | Insert Data | Dexamethasone | Insert Data |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of Aureol for 1 hour before stimulating with LPS (1 µg/mL).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated control and calculate the IC₅₀ value.

Potential Signaling Pathways

While the precise molecular targets of Aureol are yet to be fully elucidated, its biological activities likely involve the modulation of key cellular signaling pathways. Based on the activities of other cytotoxic and anti-inflammatory natural products, several pathways are of interest for future investigation.

Conclusion

Aureol, a sesquiterpene from the marine sponge Smenospongia sp., presents a valuable starting point for drug discovery efforts. This guide provides a systematic approach for its initial biological screening, covering cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities. The provided protocols and data presentation formats are intended to standardize the preliminary evaluation of Aureol and facilitate the comparison of its activities with other natural products. Further investigation is required to obtain comprehensive quantitative data for all aformentioned biological activities and to elucidate the underlying mechanisms of action. The promising antioxidant activity already observed, combined with the known bioactivities of related compounds, underscores the potential of Aureol as a lead compound for the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Concise Route for the Synthesis of Tetracyclic Meroterpenoids: (±)-Aureol Preparation and Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Marine natural products as leads against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Sesquiterpene Lactones from Kauna lasiophthalma Griseb - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aureol from Smenospongia aurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aureol, a sesquiterpenoid hydroquinone isolated from the marine sponge Smenospongia aurea, has demonstrated significant biological activity, particularly in the realm of cancer research. This technical guide provides a comprehensive overview of the key studies on Aureol, with a focus on its cytotoxic properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes a proposed mechanism of action based on current understanding of related marine natural products. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The marine environment is a rich and diverse source of novel bioactive compounds with unique chemical structures and potent pharmacological activities. Marine sponges, in particular, have proven to be a prolific source of secondary metabolites with potential applications in medicine. The sponge Smenospongia aurea has yielded a variety of interesting compounds, among which is Aureol, a sesquiterpenoid-hydroquinone derivative first described in 1980.[1] Early research focused on its structure elucidation, but subsequent studies have highlighted its potential as a cytotoxic agent against various cancer cell lines. This guide aims to consolidate the key findings on Aureol to facilitate further research and development.

Chemical Structure and Properties

Aureol is characterized by a sesquiterpene skeleton linked to a hydroquinone moiety. Its structure was determined through spectroscopic data and X-ray analysis.[1]

-

Chemical Formula: C₂₁H₃₀O₂

-

Molecular Weight: 314.46 g/mol

-

Class: Sesquiterpenoid Hydroquinone

Biological Activity: Cytotoxicity

The primary biological activity of Aureol that has been investigated is its cytotoxicity against cancer cell lines. The following tables summarize the quantitative data from key studies.

Table 1: In Vitro Cytotoxicity of Aureol

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| Hepa59T/VGH | Hepatoma | 5.77 | 18.35 | Shen et al., 2006 |

| KB | Oral Epidermoid Carcinoma | 4.94 | 15.71 | Shen et al., 2006 |

| HeLa | Cervical Cancer | 7.65 | 24.33 | Shen et al., 2006 |

| HL-60 | Promyelocytic Leukemia | - | 14.6 | [2] |

| A549 | Lung Carcinoma | - | 76.4 | [2] |

IC₅₀ values were converted from µg/mL to µM using the molecular weight of Aureol (314.46 g/mol ).

Table 2: In Vitro Cytotoxicity of Aureol Derivatives

A study by Shen et al. (2006) also explored the cytotoxic activity of several synthetic derivatives of Aureol. The results indicate that modification of the hydroquinone moiety can influence the cytotoxic potency.

| Compound | R Group | Hepa59T/VGH IC₅₀ (µg/mL) | KB IC₅₀ (µg/mL) | HeLa IC₅₀ (µg/mL) |

| Aureol (1) | -OH | 5.77 | 4.94 | 7.65 |

| 5'-O-methyl-aureol (2) | -OCH₃ | > 20 | > 20 | > 20 |

| 5'-O-acetyl-aureol (3) | -OCOCH₃ | 4.81 | 3.25 | 6.42 |

| 5'-O-benzoyl-aureol (4) | -OCOC₆H₅ | 6.23 | 5.11 | 8.93 |

Data extracted from Shen et al., 2006.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning Aureol.

Extraction and Isolation of Aureol from Smenospongia aurea

The general procedure for isolating Aureol from the marine sponge involves solvent extraction and chromatographic separation.

Workflow for Extraction and Isolation of Aureol

Caption: General workflow for the extraction and isolation of Aureol.

Detailed Steps:

-

Collection and Extraction: The sponge material is collected and typically frozen to preserve the chemical constituents. The frozen sponge is then homogenized and extracted with a mixture of organic solvents, such as methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Solvent Partitioning: The resulting crude extract is partitioned between immiscible solvents (e.g., n-hexane and aqueous methanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing Aureol is subjected to multiple steps of column chromatography. A common initial step is silica gel chromatography, followed by further purification using techniques like Sephadex LH-20 gel filtration or high-performance liquid chromatography (HPLC) to yield pure Aureol.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Aureol and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Caption: Standard workflow for the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Aureol or its derivatives dissolved in a suitable solvent (e.g., DMSO). A vehicle control (solvent only) is also included.

-

Incubation: The plates are incubated for a defined period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution is added to each well.

-

Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration. The IC₅₀ represents the concentration of the compound that inhibits cell growth by 50%.

Proposed Mechanism of Action

While specific studies detailing the signaling pathways affected by Aureol are limited, the mechanism of action for structurally related sesquiterpenoid hydroquinones from marine sponges has been investigated. These studies suggest that the cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. Based on this, a potential mechanism of action for Aureol is proposed below.

It is crucial to note that the following pathway is a hypothesized model based on the activity of similar compounds and requires experimental validation for Aureol itself.

Proposed Signaling Pathway for Aureol-Induced Apoptosis

Several sesquiterpenoid hydroquinones have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This typically involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.

Caption: Proposed intrinsic apoptosis pathway induced by Aureol.

Key Steps in the Proposed Pathway:

-

Induction of Oxidative Stress: Aureol may induce the production of reactive oxygen species (ROS) within the cancer cells.

-

Mitochondrial Dysfunction: The increase in ROS can lead to mitochondrial damage, including the disruption of the mitochondrial membrane potential.

-

Regulation of Bcl-2 Family Proteins: This dysfunction can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.

-

Cytochrome c Release: The altered balance of Bcl-2 family proteins promotes the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytochrome c in the cytoplasm binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9 then activates caspase-3, an executioner caspase.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Future Directions

While initial studies have established the cytotoxic potential of Aureol, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Mechanism of Action Studies: Detailed studies are needed to confirm the proposed signaling pathways involved in Aureol-induced cytotoxicity. This includes investigating its effects on cell cycle progression, specific kinase activities, and other potential molecular targets.

-

In Vivo Efficacy: The antitumor activity of Aureol needs to be evaluated in animal models to determine its efficacy and safety in a physiological setting.

-

Structure-Activity Relationship (SAR) Studies: Further synthesis and biological evaluation of Aureol derivatives will help in identifying compounds with improved potency and selectivity.

-

Synergistic Studies: Investigating the potential of Aureol to enhance the efficacy of existing chemotherapeutic agents could lead to new combination therapies.

Conclusion

Aureol, a sesquiterpenoid hydroquinone from the marine sponge Smenospongia aurea, demonstrates promising cytotoxic activity against a range of cancer cell lines. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for its study, and proposed a potential mechanism of action based on related compounds. While further research is required to fully understand its therapeutic potential, Aureol represents a valuable lead compound in the ongoing search for novel anticancer agents from marine sources. The information presented here serves as a foundation for future investigations aimed at harnessing the therapeutic potential of this intriguing marine natural product.

References

Aureol: A Technical Guide to a Marine Meroterpenoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aureol, a tetracyclic meroterpenoid isolated from marine sponges. It details its chemical properties, biosynthesis, biological activities, and mechanisms of action, with a focus on its potential applications in drug discovery and development. The information presented is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Introduction to Aureol

Aureol is a structurally unique secondary metabolite belonging to the meroterpenoid class, compounds of mixed biosynthetic origin with both terpenoid and polyketide precursors.[1] First isolated from the Caribbean sponge Smenospongia aurea, it has since been identified in other related sponge species.[2] Aureol's distinctive tetracyclic framework, which combines a cis-decalin system with a substituted benzopyran moiety, has attracted considerable interest for its significant biological activities.[2]

Chemical and Physical Properties

-

Chemical Formula: C₂₁H₂₈O₃

-

Molecular Weight: 344.45 g/mol

-

Appearance: Typically an amorphous solid

-

Solubility: Soluble in non-polar organic solvents like chloroform, dichloromethane, and ethyl acetate.

Biosynthesis of Aureol

The proposed biosynthetic pathway of aureol originates from the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP).[3][4][5][6] It is hypothesized that FPP undergoes a series of enzymatic cyclizations and rearrangements to form the complex tetracyclic core of aureol. This process likely involves the formation of a polyene precursor which then undergoes a stereoselective cyclization to generate a key carbocation intermediate. Subsequent 1,2-hydride and methyl shifts lead to the final aureol scaffold.[7]

Caption: Proposed biosynthetic pathway of aureol, starting from farnesyl pyrophosphate.

Biological Activities and Quantitative Data

Aureol has demonstrated a range of promising biological activities, most notably cytotoxicity against cancer cell lines and antiviral effects. The closely related compound, avarol, has also been extensively studied and provides valuable insights into the potential of this structural class.

Cytotoxic Activity

Aureol exhibits significant cytotoxic effects against a panel of human cancer cell lines.[2][8] The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for aureol and the related meroterpenoid, avarol.

| Cell Line | Cancer Type | Aureol IC₅₀ (µg/mL) | Avarol IC₅₀ (µg/mL) | Reference(s) |

| A549 | Non-small Cell Lung Cancer | 4.3 | 17.5 ± 0.5 | [1][2] |

| HT-29 | Colon Adenocarcinoma | 4.3 | - | [2] |

| Hepa59T/VGH | Hepatocellular Carcinoma | 5.77 | - | [8] |

| KB | Oral Carcinoma | 4.94 | - | [8] |

| HeLa | Cervical Cancer | 7.65 | 10.22 ± 0.28 | [1][8] |

| LS174 | Colon Adenocarcinoma | - | 14.8 ± 0.3 | [1] |

Anti-Influenza Virus Activity

Aureol has reported activity against the influenza A virus.[2] Further research is needed to fully elucidate the mechanism of its antiviral action and to quantify its potency through assays such as the plaque reduction assay.

Anti-Inflammatory Activity

While specific quantitative data for aureol is limited, the related compound avarol has been shown to possess potent anti-inflammatory properties. Avarol inhibits the production of the pro-inflammatory cytokine TNF-α in stimulated human monocytes with an IC₅₀ of 1 µM and suppresses the activation of the NF-κB signaling pathway.[2]

Mechanism of Action and Signaling Pathways

The molecular mechanisms underlying aureol's bioactivities are a subject of ongoing investigation. Studies on the closely related compound avarol have provided a foundational understanding of the potential signaling pathways involved.

Induction of Apoptosis through Endoplasmic Reticulum (ER) Stress

Avarol has been demonstrated to selectively induce apoptosis in pancreatic cancer cells by activating the PERK–eIF2α–CHOP signaling cascade, a key pathway in the ER stress response.[9][10] This suggests that aureol may exert its cytotoxic effects by disrupting protein folding and inducing programmed cell death in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Avarol inhibits TNF-alpha generation and NF-kappaB activation in human cells and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Genus Smenospongia: Untapped Treasure of Biometabolites—Biosynthesis, Synthesis, and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Isolation of aureol from Smenospongia sp. and cytotoxic activity of some aureol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Aureol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural world presents a vast and largely untapped reservoir of bioactive compounds with significant therapeutic potential. Among these, the molecule known as "Aureol" has emerged as a subject of scientific inquiry. However, the designation "Aureol" refers to two distinct chemical entities, each originating from different corners of the natural world and exhibiting unique biological activities. This technical guide provides an in-depth exploration of both the meroterpenoid and the coumestan forms of Aureol, presenting a comprehensive overview of their chemical nature, biological effects, and the experimental methodologies used to elucidate their therapeutic promise.

The first, a tetracyclic meroterpenoid , is a complex molecule featuring a sesquiterpene unit linked to a phenolic moiety. This class of Aureol has been primarily isolated from marine sponges of the genus Smenospongia. The second entity is a coumestan , a type of flavonoid characterized by a specific four-ring heterocyclic structure. This Aureol, with the systematic name 1,3,9-trihydroxy-[1]benzofuro[3,2-c]chromen-6-one, is found in a variety of terrestrial plants, including Flemingia macrophylla and certain types of beans.

This guide will delve into the distinct therapeutic avenues of each Aureol, summarizing the available quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Meroterpenoid Aureol: A Marine-Derived Bioactive Agent

Isolated from marine sponges, the meroterpenoid Aureol has demonstrated a range of biological activities, most notably in the realms of oncology, virology, and parasitology.

Quantitative Data on Biological Activity

The cytotoxic effects of the meroterpenoid Aureol against various cancer cell lines have been quantified, providing a measure of its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Hepa59T/VGH | Human Hepatoma | 5.77 | [2] |

| KB | Human Epidermoid Carcinoma | 4.94 | [2] |

| HeLa | Human Cervical Carcinoma | 7.65 | [2] |

| HT-29 | Human Colon Adenocarcinoma | Activity noted | [2] |

| A549 | Human Non-small Cell Lung Cancer | Activity noted | [2] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Beyond its cytotoxic properties, the meroterpenoid Aureol has also been reported to exhibit anti-influenza-A virus activity.[2] Furthermore, a derivative, aureol N,N-dimethyl thiocarbamate, has shown in vitro antimalarial potential against Plasmodium falciparum.[2]

Experimental Protocols

To ensure the reproducibility and further investigation of the meroterpenoid Aureol's bioactivities, detailed experimental protocols are crucial.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Human cancer cell lines (e.g., Hepa59T/VGH, KB, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The meroterpenoid Aureol is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-